(2-Methoxyphenyl)methanamine hydrochloride
Overview
Description
Synthesis Analysis
There are several methods for synthesizing “(2-Methoxyphenyl)methanamine hydrochloride”, including the reactions of 2-methoxybenzyl chloride with ammonia in several solvents such as ethanol or acetonitrile. The reaction is usually done at a temperature between 20-40°C for several hours.
Molecular Structure Analysis
The molecular formula of “(2-Methoxyphenyl)methanamine hydrochloride” is C8H12ClNO. The InChI code is InChI=1S/C8H11NO.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5H,6,9H2,1H3;1H.
Physical And Chemical Properties Analysis
“(2-Methoxyphenyl)methanamine hydrochloride” is a white crystalline powder with a molecular weight of 173.64 g/mol. It is soluble in water, methanol, and ethanol, and is sparingly soluble in ether and chloroform. This compound has a pKa value of 9.1, and is stable under normal conditions.
Scientific Research Applications
2. Material Science
- Summary of Application : Aromatic amines with similar structures have been explored in material science for their potential applications in polymer synthesis and organic electronics.
- Methods of Application : “(2-Methoxyphenyl)methanamine hydrochloride” could be used as a precursor for the synthesis of new polymers. The aromatic ring and amine group can influence the properties of the resulting polymer. Conductive polymers containing aromatic amines are being investigated for applications in organic electronic devices like organic light-emitting diodes (OLEDs).
- Results or Outcomes : The specific outcomes of using “(2-Methoxyphenyl)methanamine hydrochloride” in these applications are not mentioned in the source. Further research would be needed to determine the specific results or outcomes.
3. Organic Synthesis
- Summary of Application : “(2-Methoxyphenyl)methanamine hydrochloride” could be used as a precursor for the synthesis of new organic compounds . One such compound is "cyclopropyl (2-methoxyphenyl)methanamine hydrochloride" .
- Methods of Application : The compound could be used in various organic reactions to synthesize new compounds. The presence of the amine group makes it a good nucleophile, which could react with various electrophiles .
- Results or Outcomes : The specific outcomes of using “(2-Methoxyphenyl)methanamine hydrochloride” in these applications are not mentioned in the source. Further research would be needed to determine the specific results or outcomes .
3. Organic Synthesis
- Summary of Application : “(2-Methoxyphenyl)methanamine hydrochloride” could be used as a precursor for the synthesis of new organic compounds . One such compound is "cyclopropyl (2-methoxyphenyl)methanamine hydrochloride" .
- Methods of Application : The compound could be used in various organic reactions to synthesize new compounds. The presence of the amine group makes it a good nucleophile, which could react with various electrophiles .
- Results or Outcomes : The specific outcomes of using “(2-Methoxyphenyl)methanamine hydrochloride” in these applications are not mentioned in the source. Further research would be needed to determine the specific results or outcomes .
Safety And Hazards
“(2-Methoxyphenyl)methanamine hydrochloride” is classified as a hazardous substance. It is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life and can cause long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(2-methoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAICOUZGYKBUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493246 | |
Record name | 1-(2-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)methanamine hydrochloride | |
CAS RN |
42365-52-6 | |
Record name | 1-(2-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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